Enhanced Lipophilicity (cLogP) of a-Tosyl-(2,4-dichlorobenzyl) isocyanide Compared to Parent TosMIC
The target compound exhibits significantly higher lipophilicity compared to the parent TosMIC reagent. This is a critical factor for applications requiring membrane permeability or specific solubility profiles in organic media. The calculated partition coefficient (cLogP) provides a quantifiable measure of this difference [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.3 |
| Comparator Or Baseline | TosMIC (Tosylmethyl isocyanide) calculated XLogP3 ≈ 1.2 |
| Quantified Difference | ΔcLogP ≈ +3.1 (Target compound is >1,000x more lipophilic by partition coefficient) |
| Conditions | Computational prediction by PubChem XLogP3 algorithm |
Why This Matters
Higher lipophilicity can dictate compound selection for medicinal chemistry campaigns requiring improved cell permeability or blood-brain barrier penetration, and for synthesis in non-polar solvents.
- [1] PubChem. (2026). 2,4-Dichloro-1-(isocyano(tosyl)methyl)benzene. Compound Summary, Computed Properties (XLogP3-AA). View Source
